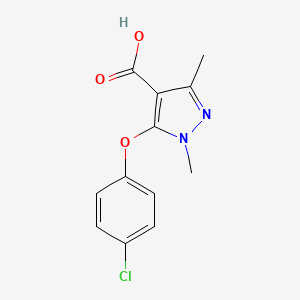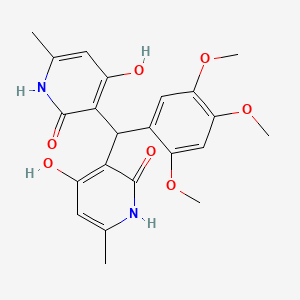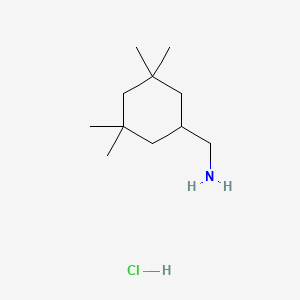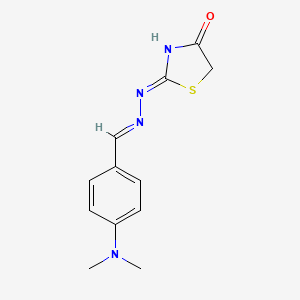
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Chlorophenoxy)benzoic acid” is a white to yellow powder or crystals . It is used in laboratory chemicals . Another related compound, “4-Chlorophenoxyacetic acid”, is a synthetic auxin, used to induce parthenocarpic ovary growth on flowers of wild type plants .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)benzoic acid” is represented by the formula ClC6H4OC6H4CO2H . The molecular weight is 248.66 .
Chemical Reactions Analysis
There is a study on “5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol” which was used as a corrosion inhibitor on 6061 Al alloy in 0.05 M HCl .
Physical And Chemical Properties Analysis
The compound “4-(4-Chlorophenoxy)benzoic acid” appears as a white to yellow powder, crystals, or fibrous powder . Its melting point ranges from 167.7 to 171.6 degrees Celsius .
Scientific Research Applications
Plant Growth Regulation and Herbicidal Activity
(4-chlorophenoxy)acetic acid: belongs to a class of herbicides known as phenoxy herbicides . These compounds contain a phenoxy or substituted phenoxy group. Its herbicidal activity is attributed to its structural similarity to natural plant hormones called auxins . By disrupting plant growth patterns, it inhibits cell division and elongation, leading to weed control in agriculture and horticulture .
Research on Hormone-Responsive Cancers
Recent studies have explored the potential of (4-chlorophenoxy)acetic acid in cancer research. It inhibits estrogen-induced mammary tumor formation in transgenic mice, suggesting a role in hormone-responsive cancers . However, further investigations are needed to fully understand its mechanisms and therapeutic potential.
Environmental Studies and Biodegradation
Understanding the fate of (4-chlorophenoxy)acetic acid in the environment is essential. Researchers study its biodegradation pathways, persistence, and potential ecological impact. Such insights inform environmental risk assessments and guide sustainable pesticide use.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)11(15(2)14-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBXHQJAWYBEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)


![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)


![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)
![2-(2,4-dichlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2598426.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)
